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Compound Name: CCT129957

Cat. No.: B1668748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The targeting of phosphoinositide-specific phospholipase C (PLC) enzymes presents a

compelling strategy for therapeutic intervention in a range of diseases, including cancer and

inflammatory disorders. The development of potent and selective PLC inhibitors is crucial for

dissecting the intricate roles of PLC isoforms in cellular signaling and for advancing drug

discovery programs. This guide provides a comparative analysis of CCT129957, a known PLC-

γ inhibitor, and other novel PLC inhibitors, with a focus on their performance backed by

experimental data.

Introduction to Phospholipase C and its Inhibition
Phospholipase C enzymes are a family of intracellular and membrane-associated enzymes that

play a critical role in signal transduction. They catalyze the hydrolysis of phosphatidylinositol

4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels

and activate protein kinase C (PKC), thereby regulating a multitude of cellular processes. The

mammalian PLC family comprises several isoforms, broadly classified into β, γ, δ, ε, ζ, and η

subfamilies, each with distinct mechanisms of activation and tissue distribution. Given their

central role in signaling, dysregulation of PLC activity is implicated in various pathologies,

making them attractive targets for therapeutic inhibitors.
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The following table summarizes the in vitro potency of CCT129957 and other novel PLC

inhibitors against various PLC isoforms. The data is presented as the half-maximal inhibitory

concentration (IC50), a standard measure of a drug's potency.

Inhibitor
Target PLC
Isoform(s)

IC50 (µM)
Selectivity
Profile

Mechanism of
Action

CCT129957 PLC-γ ~3[1]

Selective for

PLC-γ (selectivity

against other

isoforms not

specified in the

provided results)

Not specified

U73122 Pan-PLC
~4 (for PLC-γ1)

[2]

Non-selective,

with known off-

target effects

Not specified

ATA Pan-PLC
0.67 ± 0.12 (for

PLC-δ1)[3]

Pan-inhibitor with

reported similar

effects on PLC-

β3 and PLC-γ1

Not specified

Compound 3013 Pan-PLC
7.4 ± 1.1 (for

PLC-δ1)[3]

Pan-inhibitor with

reported similar

effects on PLC-

β3 and PLC-γ1

Not specified

Compound 3017 Pan-PLC
5.0 ± 0.5 (for

PLC-δ1)[3]

Pan-inhibitor with

reported similar

effects on PLC-

β3 and PLC-γ1

Not specified

"Hit-3" PLC-γ
~0.25 (for PLC-

γ1)[4]

Highly selective

for PLC-γ with no

significant

inhibition of PLC-

β or PLC-δ

Allosteric and

noncompetitive[4

]
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Note: The chemical identity of "Hit-3," identified from a high-throughput screen of the

LOPAC1280 library, is not specified in the provided search results. Further investigation into the

primary literature would be required for its structural details. The selectivity of CCT129957
against PLC-β and PLC-δ isoforms was not quantitatively available in the search results. For

ATA, Compound 3013, and Compound 3017, the term "similar effects" on different isoforms is

qualitative, and specific IC50 values for PLC-β and PLC-γ are needed for a precise quantitative

comparison.

Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical PLC signaling pathway and highlights the point

of action for PLC inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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